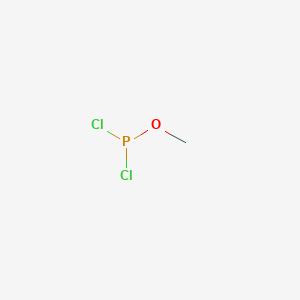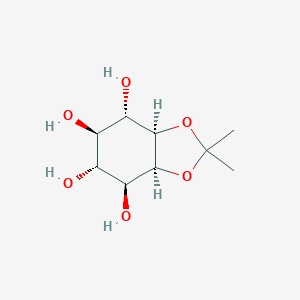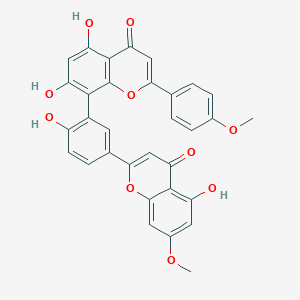
Putraflavona
Descripción general
Descripción
Synthesis Analysis
The synthesis of related biflavonoid compounds involves multiple steps, including Claisen rearrangement, alkylation, and cyclization reactions. For instance, the synthesis of intermediate compounds for Rubraflavone A was achieved through a process starting from 2,4-dihydroxy acetophenone and 2,4-dimethoxybenzoic acid, involving claisen rearrangement and subsequent steps to form the desired compound (Liu Hong-xing, 2008). These methodologies could be analogous to those used in putraflavone synthesis, emphasizing the complexity and specificity required in the synthesis of biflavonoids.
Molecular Structure Analysis
The molecular structure of biflavonoids, including compounds like putraflavone, is characterized by the presence of two flavonoid units. The study of 4',4"',7,7"-Tetra-O-methylcupressuflavone provided insights into the absolute stereochemistry of natural atropisomers of biflavonoids, which was determined through solid-state phenol coupling reactions and X-ray analysis (Hong‐yu Li et al., 1997). This highlights the detailed structural considerations necessary to understand and synthesize putraflavone.
Chemical Reactions and Properties
Biflavonoids undergo a variety of chemical reactions that define their functional applications and bioactivities. For example, the synthesis of 5,4'-diaminoflavone derivatives based on metabolic considerations illustrates the modification of biflavonoids to enhance their biological effects and stability (T. Akama et al., 1997). Such reactions are critical for tailoring the properties of biflavonoids like putraflavone for specific applications.
Physical Properties Analysis
The physical properties of biflavonoids, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on similar compounds provide insights into how these properties can be analyzed and optimized for various uses. For instance, the molecular structures of benzoflavones were determined to understand their inhibitory effects on carcinogenesis, highlighting the significance of physical properties in their biological activities (M. Rossi et al., 1980).
Chemical Properties Analysis
The chemical properties of biflavonoids, such as reactivity towards various reagents and stability under different conditions, are crucial for their application in drug development and other fields. The review on 9-borafluorenes, although not directly related to putraflavone, illustrates the comprehensive analysis required to understand the chemical properties of complex organic compounds (Xiaojun Su et al., 2021). Such analyses are essential for manipulating and applying biflavonoids like putraflavone effectively.
Aplicaciones Científicas De Investigación
Actividad antiviral contra el SARS-CoV-2
Putraflavona, como derivado de la amentoflavona, ha sido estudiada por su posible actividad antiviral contra el SARS-CoV-2 . La investigación se diseñó para llevar a cabo un análisis in silico sobre derivados de amentoflavona, incluyendo this compound, para atacar la proteína no estructural del SARS-CoV-2 . El estudio encontró que los compuestos de amentoflavona, incluyendo this compound, superaron la medicina antiviral aprobada por la FDA que actualmente se utiliza en pequeña medida en COVID-19 en términos de afinidad de unión .
Actividad antioxidante
This compound ha sido identificada en la planta Putranjiva roxburghii Wall, que ha sido estudiada por su actividad antioxidante . La mayor capacidad antioxidante la mostró el extracto metanólico del tallo .
Actividad antimicrobial
El extracto de hoja de acetato de etilo de Putranjiva roxburghii Wall, que contiene this compound, mostró una actividad antibacterial eficiente contra Bacillus subtilis y Escherichia coli .
Actividad antidiabética
This compound ha sido asociada con actividad antidiabética. Se expresó un notable potencial de inhibición de la α-amilasa y la α-glucosidasa por los extractos de fruto de acetato de etilo y hoja de n-hexano, respectivamente .
Actividad citotóxica
En el caso del ensayo de letalidad de artemia salina, los extractos que contenían this compound se consideraron extremadamente citotóxicos .
Potencial inhibitorio de la proteína cinasa
Los extractos de plantas que contienen this compound también se evaluaron por su potencial inhibitorio de la proteína cinasa .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Putraflavone, a derivative of amentoflavone, has been found to target the non-structural protein of SARS-CoV-2 . It also interacts with the Beta-secretase 1 (BACE1) protein in humans . These targets play crucial roles in the pathogenesis of diseases such as COVID-19 and Alzheimer’s disease.
Mode of Action
Putraflavone interacts strongly with its targets, leading to changes in their function. For instance, in the case of SARS-CoV-2, it inhibits the main protease (MPRO or 3CLPRO), which is involved in the processing and release of translated non-structural proteins (nsps) . This interaction disrupts the virus’s replication process, thereby inhibiting its spread.
Biochemical Pathways
Putraflavone, being a biflavonoid, has been associated with anti-inflammatory action . It inhibits the release of histamine from mast cells, suggesting its potential in anti-allergic action . Furthermore, it inhibits phospholipase A2 and cyclooxygenase-2, which are key enzymes in the inflammatory response . By regulating these pathways, putraflavone can potentially mitigate inflammation and allergic reactions.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of putraflavone have been studied using in silico methods . These properties are crucial in determining the bioavailability of the compound.
Result of Action
The interaction of putraflavone with its targets leads to molecular and cellular effects that can potentially inhibit the progression of diseases. For instance, its interaction with the main protease of SARS-CoV-2 can inhibit the replication of the virus, thereby mitigating the symptoms of COVID-19 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of putraflavone. Factors such as light, temperature, and pollution could potentially alter the gene expression and hence the effectiveness of putraflavone . .
Propiedades
IUPAC Name |
5,7-dihydroxy-8-[2-hydroxy-5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)phenyl]-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-39-17-6-3-15(4-7-17)26-14-25(38)31-23(36)12-22(35)29(32(31)42-26)19-9-16(5-8-20(19)33)27-13-24(37)30-21(34)10-18(40-2)11-28(30)41-27/h3-14,33-36H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTVUTQZSAZUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178299 | |
| Record name | Putraflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23624-21-7 | |
| Record name | Putraflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023624217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Putraflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is putraflavone and where is it found?
A1: Putraflavone, also known as podocarpusflavone-B, is a naturally occurring biflavonoid. Biflavonoids are a class of compounds known for their diverse biological activities. Putraflavone has been isolated from various plant species, including Putranjiva roxburghii [], Podocalyx loranthoides [], Senefelderopsis chiribiquetensis [], Selaginella doederleinii [], and Elateriospermum tapos [].
Q2: Are there other biflavonoids similar to putraflavone found in the same plants?
A2: Yes, studies have identified other biflavonoids alongside putraflavone in several plant species. For example, amentoflavone and 4'-O-methylamentoflavone have been found alongside putraflavone in Putranjiva roxburghii []. Similarly, Podocalyx loranthoides contains podocarpus flavone A in addition to putraflavone [].
Q3: What is the structural characterization of putraflavone?
A3: Putraflavone (Podocarpusflavone-B) is a biflavonoid, meaning it consists of two flavonoid units joined together. While the provided abstracts don't give the exact molecular formula and weight, they describe its structure as 7,4'''-di-O methylamentoflavone []. This information can be used to determine its molecular formula and weight. Spectroscopic data, particularly from NMR and MS techniques, are crucial in confirming the structure of putraflavone and differentiating it from other closely related biflavonoids.
Q4: What are the potential applications of putraflavone?
A4: Research suggests that putraflavone, like other biflavonoids, possesses potential biological activities. For instance, a study demonstrated its antifeedant effect against the grain pest Sitophilus zeamais [], suggesting potential applications in insect pest control.
Q5: How was putraflavone discovered and characterized?
A5: The discovery of putraflavone was first reported from the leaves of Putranjiva roxburghii Wall. []. Initially named "putraflavone", it was later identified to be identical to podocarpusflavone-B, previously isolated from Podocarpus macrophylla D. Don.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



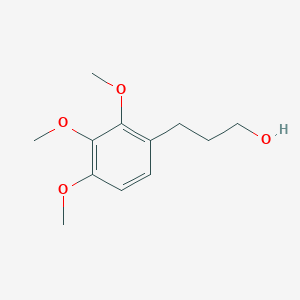
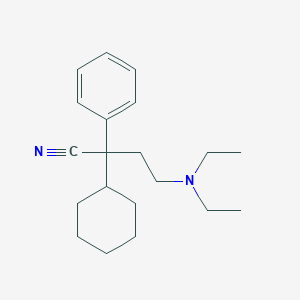



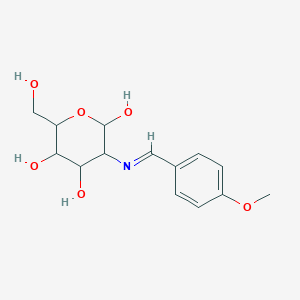
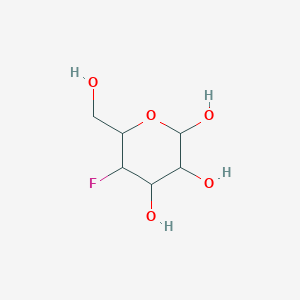
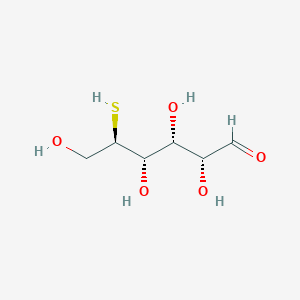
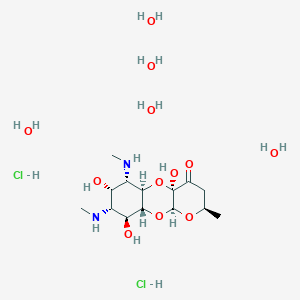
![N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine](/img/structure/B17263.png)

